7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole

Description

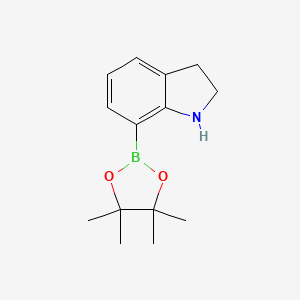

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole (CAS: 1879959-77-9) is a boronic ester derivative of 2,3-dihydroindole, a partially saturated indole analog. The compound features a tetramethyl dioxaborolane (pinacol boronic ester) group at the 7-position of the dihydroindole scaffold. This structural motif is critical for its applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for biaryl bond formation .

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-7,16H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYWNYSNVJPKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Reaction Optimization

The Miyaura borylation is the most widely reported method for introducing the tetramethyl-1,3,2-dioxaborolane moiety onto the indoline scaffold. Key steps include:

-

Substrate Preparation : Starting from 7-bromo-2,3-dihydro-1H-indole or its protected derivatives.

-

Catalytic System : Palladium catalysts (e.g., Pd(dba)₂, Pd(OAc)₂) with phosphine ligands (XantPhos, SPhos) or heterogeneous supports.

-

Base and Solvent : Cs₂CO₃ or K₃PO₄ in toluene, dioxane, or cyclopentyl methyl ether (CPME).

Representative Protocol from Literature:

-

Substrate : 7-Bromo-2,3-dihydro-1H-indole (1.0 equiv).

-

Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.1–2.0 equiv).

-

Catalyst : Pd(dba)₂ (2–5 mol%) with XantPhos (4–10 mol%).

-

Solvent : CPME:H₂O (4:1) or THF.

-

Temperature : 80–106°C.

-

Yield : 62–88% after column chromatography.

Table 1. Variation in Miyaura Borylation Conditions

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(dba)₂/XantPhos | Cs₂CO₃ | CPME/H₂O | 106 | 73–78 | |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80 | 68 | |

| PdCl₂(dppf) | KOAc | Dioxane | 100 | 85 |

Multi-Step Synthesis via Bromination and Borylation

Regioselective Bromination

Prior to borylation, regioselective bromination at the C7 position of indoline is critical. N-Bromosuccinimide (NBS) in DMF or AcOH is commonly employed.

Protocol from Source:

-

Substrate : 4-Substituted-1H-indazole.

-

Brominating Agent : NBS (1.1–2.0 equiv).

-

Solvent : DMF at 80°C.

-

Outcome : 7-Bromo-indoline derivatives in 84–88% yield.

Sequential Suzuki-Miyaura Coupling

The brominated intermediate undergoes cross-coupling with B₂Pin₂ under Miyaura conditions:

-

Catalyst : PdCl₂(dppf) (5 mol%).

-

Ligand : dtbpy (2,6-di-tert-butylpyridine).

-

Solvent : Dioxane/H₂O (10:1).

-

Yield : 70–82% after recrystallization.

Hydroboration and Alternative Routes

Hydroboration of Alkynes

Although less common, hydroboration using transition metals (e.g., Rh, Ir) has been explored for analogous compounds. However, direct applications to indoline systems remain underdeveloped.

Challenges:

-

Regioselectivity : Competing borylation at C5/C6 positions.

-

Purification : Requires chromatographic separation due to byproduct formation.

Industrial-Scale Production Considerations

Process Optimization

Industrial methods prioritize cost-efficiency and scalability:

-

Continuous Flow Reactors : Reduce reaction times and improve heat management.

-

Catalyst Recycling : Heterogeneous Pd/C or immobilized ligands minimize metal leaching.

-

Solvent Recovery : CPME and toluene are recycled via distillation.

Table 2. Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 2–5 mol% | 0.5–1 mol% |

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Purification | Column Chromatography | Crystallization |

| Typical Yield | 70–85% | 65–75% |

Critical Analysis of Methodologies

Advantages of Miyaura Borylation

Chemical Reactions Analysis

Types of Reactions

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Boronic acids or borate esters.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron, such as 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole, have shown promise in anticancer therapies. Boron-containing compounds can enhance the efficacy of chemotherapy agents by improving their delivery and reducing systemic toxicity. For instance, studies have demonstrated that boron compounds can selectively target cancer cells while sparing healthy tissues .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help in the treatment of neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival. This is particularly relevant in conditions like Alzheimer's disease where oxidative damage plays a critical role .

Materials Science

Polymer Chemistry

this compound can act as a monomer or additive in polymer synthesis. Its boron content allows for the development of new materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating boron compounds into polymers can improve their flame retardancy and resistance to degradation under extreme conditions .

Organic Synthesis

Cross-Coupling Reactions

The compound is valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron moiety facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. This application is crucial in the pharmaceutical industry for developing new drugs and therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

- Steric Environment : Substituents on the heterocycle (e.g., hydroxyl in PN-1738, diketone in PN-1465) influence steric accessibility of the boronic ester, impacting reaction rates in cross-coupling .

- Stability : Hydrochloride salts (e.g., PC-1582) enhance stability under basic conditions compared to free amines , whereas pyrazole-based boronic esters () may exhibit greater hydrolytic resistance due to reduced Lewis acidity .

Physicochemical Properties

- NMR Data : The target compound’s 1H and 13C NMR profiles are analogous to 3b (), with characteristic boronic ester peaks (e.g., 1.33 ppm, 12H for pinacol methyl groups) and dihydroindole aromatic signals (7.3–7.8 ppm) .

- Solubility : Dihydroindole derivatives generally exhibit improved solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fully aromatic indoles, facilitating homogeneous reaction conditions .

Stability and Handling

- Hydrolysis Sensitivity : Pinacol boronic esters are generally stable to air and moisture but hydrolyze slowly in aqueous acidic conditions. The dihydroindole’s partial saturation may reduce electron withdrawal, slightly enhancing stability compared to nitro-substituted analogs () .

Biological Activity

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole is a compound that belongs to the class of boron-containing heterocycles. Its unique molecular structure confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The compound's IUPAC name is 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole. Its molecular formula is , with a molecular weight of approximately 233.11 g/mol. The structure features a dioxaborole moiety that is known for its ability to interact with biological systems.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H19BNO2 |

| Molecular Weight | 233.11 g/mol |

| IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole |

| CAS Number | [Not specified] |

Antimicrobial Properties

Research indicates that compounds featuring boron in their structure exhibit significant antimicrobial activity. The dioxaborole moiety enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. For instance, studies have shown that derivatives of boron-containing compounds can effectively target resistant strains of bacteria, including those exhibiting multidrug resistance .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are crucial in various physiological processes and pathological conditions such as arthritis. In vitro assays have demonstrated that certain indole derivatives can inhibit MMP activity effectively .

Table: Inhibition Potency of Related Compounds on MMP-13

| Compound ID | IC50 (nM) | Remarks |

|---|---|---|

| Compound 1 | 9.3 | Strong inhibitor |

| Compound 17 | 1.2 | Most potent |

| Compound 2 | 77 | Moderate potency |

| Compound 3 | 140 | Weak inhibitor |

Cytotoxicity and Selectivity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells . This selectivity is crucial for therapeutic applications to minimize side effects.

The proposed mechanism involves the formation of covalent bonds with target enzymes or receptors, leading to functional inhibition. The dioxaborole moiety is believed to play a significant role in this interaction by stabilizing the transition state during enzymatic reactions.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of boron-containing compounds against Gram-positive bacteria. The study utilized various concentrations of the compound and assessed its impact on bacterial growth through zone of inhibition tests. Results indicated significant antimicrobial activity at lower concentrations compared to traditional antibiotics .

Clinical Relevance in Arthritis Treatment

In a clinical setting focusing on arthritic disorders, compounds similar to this compound were tested for their ability to reduce inflammation and pain associated with MMP-mediated tissue degradation. The results demonstrated a marked reduction in symptoms among patients treated with these inhibitors .

Q & A

Q. What is the synthetic utility of the tetramethyl dioxaborolane group in cross-coupling reactions?

The tetramethyl dioxaborolane moiety serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C–C bonds between aryl/heteroaryl halides and boronic esters. This reaction is critical for constructing complex molecules in medicinal chemistry and materials science. The pinacol boronate group stabilizes the boron atom, enhancing reactivity under mild conditions (e.g., Pd catalysis, aqueous bases). Methodologically, optimize coupling efficiency by selecting ligands (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) compatible with steric/electronic properties of the indole scaffold .

Q. How can the structure of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole be confirmed?

X-ray crystallography remains the gold standard for structural elucidation. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, ensuring accurate bond-length measurements (e.g., B–O bonds ~1.36–1.39 Å) and dihedral angles between the indole and boronate groups . Complementary techniques include:

Q. What safety protocols are essential when handling this compound?

While commercial safety data are excluded, general boronate handling guidelines apply:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Conduct reactions in inert atmospheres (N₂/Ar) due to air/moisture sensitivity.

- Store at 0–6°C in sealed containers to prevent decomposition .

Advanced Research Questions

Q. How can catalytic systems be optimized for coupling sterically hindered substrates?

Steric hindrance at the indole’s 7-position may reduce reaction yields. To address this:

- Ligand screening : Bulky ligands (e.g., SPhos, XPhos) improve Pd catalyst turnover.

- Solvent effects : Use toluene/DMF mixtures to balance solubility and reactivity.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yield .

Table 1 : Representative Suzuki-Miyaura Coupling Conditions

| Substrate (Halide) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Aryl bromide | Pd(OAc)₂/SPhos | 92 | |

| Heteroaryl chloride | PdCl₂(dppf) | 78 |

Q. How do solvent polarity and temperature affect boronate stability?

Polar aprotic solvents (e.g., THF, DMSO) stabilize the boronate via Lewis acid-base interactions but may promote hydrolysis. Non-polar solvents (e.g., hexane) reduce decomposition but limit solubility. Monitor stability via:

- TGA/DSC : Thermal decomposition onset ~180°C.

- ¹¹B NMR : Detect hydrolysis products (e.g., boric acid at δ ~9 ppm) .

Q. What computational methods predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates transition-state energies for Pd-catalyzed coupling. Key parameters:

- Bond dissociation energy (BDE) : Lower BDE for B–C vs. B–O indicates favorable transmetallation.

- Steric maps : Analyze %Vbur (buried volume) to optimize ligand-substrate compatibility .

Data Contradictions and Resolution

Q. Why do reported yields vary for similar coupling reactions?

Discrepancies arise from:

Q. How to resolve conflicting crystallographic data for boronate-containing indoles?

If SHELX-refined structures show anomalous bond lengths:

- Twinned crystals : Use SHELXD for structure solution.

- Disorder modeling : Apply PART instructions in SHELXL to refine overlapping atoms .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.